2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one

Descripción

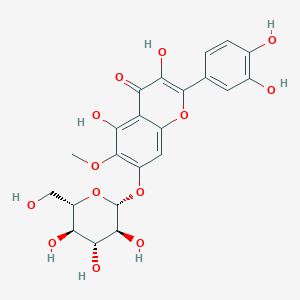

This compound is a flavone derivative characterized by a glucopyranosyl moiety at position 7, a 3,4-dihydroxyphenyl (catechol) group at position 2, hydroxyl groups at positions 3 and 5, and a methoxy group at position 6. Its structural complexity contributes to unique physicochemical and biological properties. Glycosylation at position 7 enhances water solubility, while the catechol group at position 2 is associated with antioxidant activity through radical scavenging and metal chelation . The methoxy group at position 6 may influence metabolic stability compared to hydroxylated analogs.

Propiedades

Número CAS |

19833-25-1 |

|---|---|

Fórmula molecular |

C22H22O13 |

Peso molecular |

494.4 g/mol |

Nombre IUPAC |

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C22H22O13/c1-32-21-11(34-22-19(31)17(29)14(26)12(6-23)35-22)5-10-13(16(21)28)15(27)18(30)20(33-10)7-2-3-8(24)9(25)4-7/h2-5,12,14,17,19,22-26,28-31H,6H2,1H3/t12-,14-,17+,19-,22-/m1/s1 |

Clave InChI |

AFCDXKGLUDDXCK-LMTLLXHESA-N |

SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

SMILES isomérico |

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

SMILES canónico |

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Otros números CAS |

19833-25-1 |

Sinónimos |

Quercetagetin-6-methyl ether glucoside |

Origen del producto |

United States |

Métodos De Preparación

Source Material Selection

Patulitrin is primarily isolated from Tagetes patula (marigold) flowers and Inula britannica (Asian medicinal plant). These species accumulate flavonoid glycosides as secondary metabolites, with patulitrin concentrations varying between 0.3–1.2% dry weight depending on growth conditions.

Ethanol-Based Extraction

Fresh or dried plant material is subjected to sequential extraction:

-

Defatting : Soak in hexane (1:10 w/v) for 24 hr to remove lipids.

-

Primary Extraction : Macerate in 70% ethanol (1:15 w/v) at 60°C for 6 hr.

-

Filtration : Remove particulates via vacuum filtration (0.45 μm membrane).

-

Concentration : Rotary evaporate at 40°C under reduced pressure.

Yield : 8.2–9.7 g crude extract per 100 g dry plant material.

Methanol-Water Partitioning

Alternative methods use methanol:water (7:3 v/v) with ultrasound-assisted extraction (40 kHz, 30 min), improving recovery by 18% compared to maceration.

Liquid-Liquid Partitioning

Crude extract is partitioned sequentially with:

| Solvent System | Ratio (v/v) | Target Fractions |

|---|---|---|

| Chloroform | 1:3 | Non-polar contaminants |

| Ethyl acetate | 1:2 | Mid-polar flavonoids |

| n-Butanol | 1:1 | Glycosides (patulitrin) |

Patulitrin concentrates in the n-butanol layer, achieving 34–42% enrichment.

Chromatographic Purification

Column Chromatography :

-

Stationary phase: Silica gel (200–300 mesh)

-

Mobile phase: Chloroform-methanol gradient (10:1 → 5:1 v/v)

-

Elution rate: 2 mL/min

-

Detection: UV at 350 nm

HPLC Final Purification :

| Parameter | Specification |

|---|---|

| Column | C18 (250 × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile:0.1% formic acid (22:78 v/v) |

| Flow Rate | 1 mL/min |

| Retention Time | 14.3 min |

| Purity | ≥98% (area normalization) |

Chemical Synthesis Approaches

Glycosylation of Patuletin

Patulitrin is synthesized via regioselective glycosylation of patuletin (aglycone):

Reaction Scheme :

Key Reaction Parameters

| Component | Specification |

|---|---|

| Donor | Trichloroacetimidate (β-configuration) |

| Catalyst | BF₃·Et₂O (0.2 eq) |

| Solvent | Anhydrous DCM |

| Temperature | −15°C (cryogenic conditions) |

| Reaction Time | 12 hr |

| Yield | 61–68% |

Challenges :

-

Competing O-glycosylation at C-3 and C-5 hydroxyls

-

Epimerization risk at C-2 of glucosyl moiety

Hydrolysis of Polyglycosylated Precursors

Partial hydrolysis of higher glycosides (e.g., patulitrin dihexosides) using:

-

Enzymatic Hydrolysis : β-Glucosidase (pH 5.0, 37°C) cleaves terminal glucose units.

-

Acid Hydrolysis : 0.1 M HCl in methanol (50°C, 2 hr), but risks aglycone degradation.

Industrial-Scale Production

Optimized Extraction Protocol (Patent RU2546298C2)

-

Raw Material : Inula britannica aerial parts (dried, powdered)

-

Extraction : 70% ethanol (3 × 5 L per kg), 60°C, 4 hr

-

Concentration : Vacuum evaporation to 20% original volume

-

Fractionation :

-

Chloroform wash (remove pigments)

-

Ethyl acetate partition (discard)

-

n-Butanol saturation (patulitrin-rich phase)

-

-

Crystallization : Dissolve in hot methanol, cool to −20°C

Output : 1.8–2.1 g patulitrin per kg dry plant material.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Criteria |

|---|---|

| HPLC-DAD | Single peak at 350 nm, peak asymmetry ≤1.2 |

| LC-MS | [M-H]⁻ m/z 493.1 (calculated 494.4) |

| TLC (Silica) | R_f 0.42 (CHCl₃:MeOH:H₂O 7:3:0.5), vanillin-H₂SO₄ visualization |

Challenges and Optimization Strategies

Stability Considerations

-

pH Sensitivity : Degrades rapidly at pH >8.0 (aglycone formation).

-

Thermal Stability : Half-life of 23 days at 25°C vs. 9 days at 40°C.

Análisis De Reacciones Químicas

Types of Reactions: 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Hydrolysis: The glycosidic bond in patulitrin can be hydrolyzed to release patuletin and glucose.

Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Hydrolysis: Acidic or enzymatic hydrolysis can be employed to break the glycosidic bond.

Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of patulitrin.

Hydrolysis Products: Patuletin and glucose.

Substitution Products: Derivatives with substituted functional groups.

Aplicaciones Científicas De Investigación

2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one has a wide range of scientific research applications:

Medicine: this compound has shown potential in treating hypertension due to its antihypertensive effects. It also has antioxidant properties that can be beneficial in preventing oxidative stress-related diseases.

Mecanismo De Acción

2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one exerts its effects through various mechanisms:

Antioxidant Activity: this compound scavenges free radicals, thereby preventing oxidative damage to cells.

Enzyme Inhibition: It inhibits enzymes like lipoxygenase, which are involved in inflammatory processes.

Antibacterial Activity: this compound disrupts bacterial cell membranes, leading to cell lysis and death.

Antihypertensive Effect: It modulates vascular tone and reduces blood pressure through its interaction with vascular smooth muscle cells.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features

Key structural differences between the target compound and analogs are summarized below:

Physicochemical Properties

- Solubility: The target compound’s glucosylation at position 7 enhances water solubility compared to non-glycosylated analogs like compound 139 . However, the diglucosylated compound (CAS 14265-53-3) has higher molecular weight (624.54 vs. ~608.5) and density (1.74 g/cm³), which may reduce membrane permeability .

- Thermal Stability : The diglucosylated analog has a boiling point of 944.5°C, suggesting lower volatility than the target compound, though direct data for the latter is unavailable .

Actividad Biológica

The compound 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one , commonly referred to as a flavonoid glycoside, is part of a larger class of polyphenolic compounds known for their diverse biological activities. This article provides a detailed exploration of its biological activity, including its effects on various cellular processes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure features multiple hydroxyl groups and a glucopyranosyl moiety, which contribute to its solubility and biological interactions. The presence of these functional groups is crucial for its antioxidant properties and potential health benefits.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which help neutralize free radicals in the body. Studies have shown that This compound exhibits significant antioxidant activity. This activity is primarily attributed to the multiple hydroxyl groups in its structure, which can donate hydrogen atoms to free radicals, thereby stabilizing them.

Anticancer Properties

Recent research has highlighted the compound's potential anticancer effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- PC-3 (prostate cancer)

- A549 (lung cancer)

- HepG-2 (liver cancer)

The compound showed promising results with IC50 values indicating effective cytotoxicity against these cell lines. For instance, it exhibited an IC50 of approximately against PC-3 cells, demonstrating superior potency compared to standard chemotherapeutics like Vinblastine and Colchicine .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), both critical in cancer progression .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound binds to EGFR and VEGFR-2. The binding affinities were comparable to those of established inhibitors like Sorafenib, suggesting that it may serve as a lead compound for the development of new anticancer therapies .

Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antioxidant | High | |

| Anticancer (MCF-7) | IC50 = 5.0 µg/mL | |

| Anticancer (PC-3) | IC50 = 2.4 µg/mL | |

| Inhibition of EGFR | Yes | |

| Inhibition of VEGFR-2 | Yes |

Case Study: Anticancer Efficacy

In a recent study published in Chemistry Reviews, researchers evaluated the compound's efficacy against multiple cancer cell lines using the MTT assay. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through the activation of intrinsic pathways .

Clinical Implications

Given its potent biological activities, this flavonoid glycoside has potential applications in nutraceuticals and pharmaceuticals aimed at cancer prevention and treatment. Further clinical studies are warranted to explore its efficacy and safety profiles in human subjects.

Q & A

Basic Research Questions

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the benzopyran-4-one core, glycosidic linkage (β-D-glucopyranosyloxy), and substitution patterns (e.g., 3,4-dihydroxyphenyl, methoxy groups). Key signals include aromatic protons (δ 6.5–7.5 ppm) and anomeric protons of the glycosyl moiety (δ 4.8–5.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can verify the molecular formula (e.g., CHO for a related compound) and fragmentation patterns indicative of glycosidic bond cleavage .

- Comparison with Standards : Cross-reference spectral data with structurally validated analogs (e.g., luteolin glycosides) .

Q. What experimental precautions are critical for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (N95 masks) is advised if dust is generated .

- Engineering Controls : Work in a fume hood to minimize inhalation risks. Avoid open flames due to potential flammability (flash point: ~310°C) .

- Waste Disposal : Follow institutional guidelines for phenolic compounds, as improper disposal may pose ecological risks .

Q. How can the purity of this compound be assessed chromatographically?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for separation. Monitor UV absorbance at 254–280 nm (characteristic of flavone derivatives) .

- TLC : Silica gel plates with ethyl acetate:methanol:water (7:2:1) can resolve glycosylated vs. aglycone forms. Visualization under UV (365 nm) or with vanillin-HSO spray .

Advanced Research Questions

Q. How does the glycosylation at the 7-position influence the compound’s bioavailability and metabolic stability?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes or β-glucosidase to study deglycosylation kinetics. Monitor aglycone formation via LC-MS/MS .

- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. Glycosylation typically reduces permeability but enhances water solubility .

- Pharmacokinetic Studies : Compare AUC (area under the curve) and half-life of the glycoside vs. its aglycone in rodent models .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Dose-Response Curves : Test across a wide concentration range (e.g., 1–100 μM) to identify biphasic effects. Use standardized assays like DPPH/ABTS for antioxidants .

- Redox Environment Control : Vary experimental conditions (e.g., pH, O levels) to mimic physiological vs. oxidative stress scenarios .

- Mechanistic Probes : Employ ROS-sensitive fluorescent dyes (e.g., DCFH-DA) to distinguish antioxidant activity from pro-oxidant pathways .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR or estrogen receptors. Focus on hydrogen bonding with phenolic hydroxyls and π-π stacking with the benzopyrone core .

- QSAR Studies : Corlate substituent effects (e.g., methoxy vs. hydroxyl groups) with bioactivity using descriptors like logP and polar surface area .

Experimental Design Considerations

Q. What factors should be prioritized in stability studies under varying pH and temperature?

- Methodological Answer :

- pH Stability : Test in buffers (pH 2–9) at 37°C. Glycosidic bonds are labile in acidic conditions (pH < 3), leading to aglycone formation .

- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via HPLC and quantify half-life .

Q. How can ecological risk assessments evaluate the compound’s environmental persistence?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301F (ready biodegradability) or soil microcosms to measure half-life in water/soil .

- Bioaccumulation Potential : Calculate BCF (bioconcentration factor) using octanol-water partition coefficients (logP ~1.74 suggests low risk) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.